2-Amino-3-cycloheptylpropanoic acid hydrochloride
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Overview
Description
2-Amino-3-cycloheptylpropanoic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.73 g/mol It is a derivative of propanoic acid, featuring an amino group and a cycloheptyl group attached to the propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-cycloheptylpropanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cycloheptanone and a suitable amino acid precursor.
Formation of Intermediate: Cycloheptanone is reacted with an amino acid precursor under controlled conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the cycloheptyl ring structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of 2-Amino-3-cycloheptylpropanoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cycloheptylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
2-Amino-3-cycloheptylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-3-cycloheptylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3-cyclohexylpropanoic acid hydrochloride
- 2-Amino-3-cyclopentylpropanoic acid hydrochloride
- 2-Amino-3-cyclooctylpropanoic acid hydrochloride
Uniqueness
2-Amino-3-cycloheptylpropanoic acid hydrochloride is unique due to its cycloheptyl ring structure, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where the cycloheptyl group plays a crucial role in the compound’s activity and interactions .
Properties
IUPAC Name |
2-amino-3-cycloheptylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c11-9(10(12)13)7-8-5-3-1-2-4-6-8;/h8-9H,1-7,11H2,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRYFVVIIPWXKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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